Syringin, a phenylpropanoid glycoside, has garnered attention due to its wide range of pharmacological properties. It is found in various plants, including Eleutherococcus senticosus, and has been traditionally used in herbal medicine. Recent studies have explored its potential in treating several conditions, such as cerebral ischemia, cancer, diabetes, and inflammatory diseases. This comprehensive analysis will delve into the mechanism of action of syringin and its applications across different fields, drawing on the latest research findings.
Syringin exhibits its therapeutic effects through multiple pathways. In the context of cerebral ischemia/reperfusion (CI/R) injury, syringin has been shown to exert neuroprotective effects by inhibiting neuroinflammation and TLR4 signaling pathways1. It reduces the cerebral damage and improves cognitive abilities by suppressing the upregulation of TLR4 and the concentration of proinflammatory cytokines1. Additionally, syringin has been found to mediate its effects through the FOXO3a/NF-κB pathway, which plays a crucial role in reducing inflammation associated with cerebral ischemia5. In the realm of cancer, syringin induces apoptosis in breast cancer cells by increasing the production of reactive oxygen species (ROS) and down-regulating anti-apoptotic proteins4. Furthermore, syringin's anti-angiogenic activity has been attributed to its binding to key enzymes in the angiogenesis pathway, such as dihydrofolate reductase (DHFR)6. In metabolic disorders, syringin's plasma glucose-lowering action is modulated by the sympathetic nervous system, suggesting a role in insulin secretion7. Lastly, syringin's immunomodulatory effects are demonstrated by its ability to inhibit TNF-α production and cytotoxic T cell proliferation8.
Syringin has shown promise in treating cerebral ischemia by protecting against CI/R injury. It significantly decreases inflammation and cerebral damage, which are critical factors in the pathogenesis of ischemic stroke1 5. The compound's ability to improve neurological outcomes and reduce infarct volume highlights its potential as a therapeutic agent for stroke patients.
In cancer research, syringin has demonstrated chemopreventive effects, particularly in breast cancer. It inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis through the modulation of ROS levels4. Its anti-angiogenic properties further support its role in cancer therapy by preventing the formation of new blood vessels necessary for tumor growth and metastasis6.
Syringin's role in glucose metabolism has been explored, with findings indicating that it can lower plasma glucose levels by enhancing insulin secretion. This effect is influenced by the sympathetic nervous system, suggesting that syringin could be beneficial in managing diabetes7.
The anti-inflammatory properties of syringin are evident in its ability to ameliorate inflammation in models of inflammatory bowel disease (IBD) and colitis. By inhibiting the NF-κB pathway and activating the Nrf2 signaling pathway, syringin reduces the production of proinflammatory cytokines and substances, offering a potential treatment for IBD9.
Syringin has also been studied for its effects on cardiac hypertrophy, a condition characterized by the enlargement of the heart muscle. It attenuates cardiac hypertrophy induced by pressure overload through the activation of AMP-activated protein kinase α (AMPKα) and autophagy-related signaling pathways, suggesting a protective role in heart disease10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: